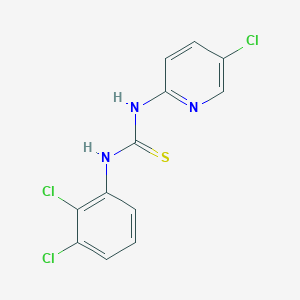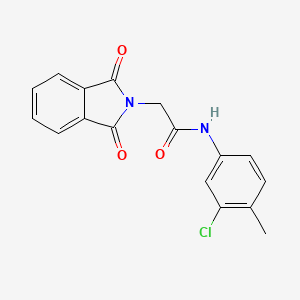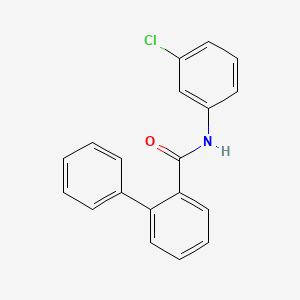
N-(5-chloro-2-pyridinyl)-N'-(2,3-dichlorophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-N'-(2,3-dichlorophenyl)thiourea, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the class of substituted urea herbicides and is known for its effectiveness in controlling a wide range of weeds.
作用机制
N-(5-chloro-2-pyridinyl)-N'-(2,3-dichlorophenyl)thiourea works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for capturing light energy and converting it into chemical energy. By inhibiting this process, N-(5-chloro-2-pyridinyl)-N'-(2,3-dichlorophenyl)thiourea prevents the plant from producing energy, leading to its eventual death.
Biochemical and physiological effects:
N-(5-chloro-2-pyridinyl)-N'-(2,3-dichlorophenyl)thiourea has been shown to have a number of biochemical and physiological effects on plants. In addition to inhibiting photosynthesis, it has also been shown to affect the activity of certain enzymes involved in plant metabolism. It has also been shown to affect the uptake and transport of nutrients in plants, leading to stunted growth and reduced yield.
实验室实验的优点和局限性
N-(5-chloro-2-pyridinyl)-N'-(2,3-dichlorophenyl)thiourea is a widely used herbicide in agriculture, and as such, there is a wealth of information available on its properties and effects. This makes it a useful tool for researchers studying plant physiology and biochemistry. However, its effectiveness in controlling weeds can also make it difficult to use in lab experiments, as it may interfere with the growth of the plants being studied.
未来方向
There are a number of future directions for research on N-(5-chloro-2-pyridinyl)-N'-(2,3-dichlorophenyl)thiourea. One area of interest is in developing more effective herbicides that target specific weeds while minimizing the impact on non-target species. Another area of interest is in developing more environmentally friendly alternatives to N-(5-chloro-2-pyridinyl)-N'-(2,3-dichlorophenyl)thiourea, which has been shown to have negative effects on aquatic organisms. Finally, there is also interest in studying the long-term effects of N-(5-chloro-2-pyridinyl)-N'-(2,3-dichlorophenyl)thiourea use on soil health and microbial communities.
合成方法
N-(5-chloro-2-pyridinyl)-N'-(2,3-dichlorophenyl)thiourea can be synthesized by reacting 2,3-dichloroaniline with potassium cyanate to form 2,3-dichlorophenylurea. The resulting compound is then reacted with 5-chloro-2-pyridinecarboxylic acid to form N-(5-chloro-2-pyridinyl)-N'-(2,3-dichlorophenyl)thiourea.
科学研究应用
N-(5-chloro-2-pyridinyl)-N'-(2,3-dichlorophenyl)thiourea has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling the growth of a wide range of weeds, including annual and perennial grasses and broadleaf weeds. In addition to its use in agriculture, N-(5-chloro-2-pyridinyl)-N'-(2,3-dichlorophenyl)thiourea has also been studied for its potential use in controlling the growth of algae in water bodies.
属性
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2,3-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3S/c13-7-4-5-10(16-6-7)18-12(19)17-9-3-1-2-8(14)11(9)15/h1-6H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRDAYQKTIGBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-acetyl-4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5845022.png)
![5-acetyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5845034.png)

![1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5845061.png)

![2,3-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5845067.png)



![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5845096.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5845121.png)
![3,5-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5845133.png)